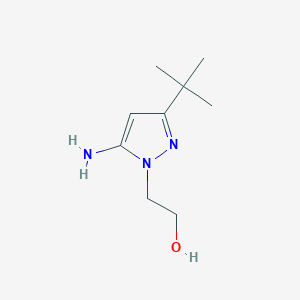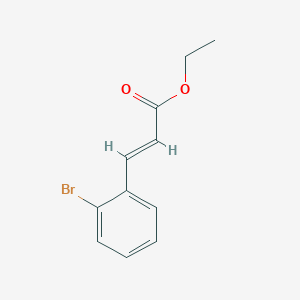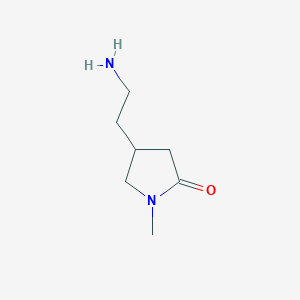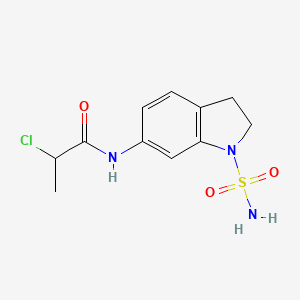
4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Biosynthesis and Antibiotics Research : Azetidines, such as 4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile, play a crucial role in the biosynthesis of nucleoside peptide antibiotics like polyoxins. These compounds are produced by certain Streptomyces species and act by inhibiting cell wall biosynthesis in fungi, showcasing a potential avenue for developing new antifungal agents (Isono, Funayama, & Suhadolnik, 1975).
Corrosion Inhibition : The structural analogs of benzonitriles have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into how derivatives of this compound could be tailored to serve as effective corrosion inhibitors, highlighting the compound's utility beyond biological applications (Chaouiki et al., 2018).
Synthetic Chemistry : Azetidine and its derivatives are pivotal in synthetic organic chemistry, offering pathways to synthesize a wide range of functionalized molecules. Their ability to undergo reactions such as gold-catalyzed intermolecular oxidation of alkynes positions them as valuable tools for constructing complex molecular architectures, potentially including pharmaceuticals and materials science applications (Ye, He, & Zhang, 2011).
Ring-Expansion Reactions : The utility of azetidine rings in ring-expansion reactions has been explored, demonstrating the potential to create diverse structures from simple azetidine precursors. Such reactions can lead to the synthesis of functionalized azetidines and other cyclic compounds, underscoring the importance of azetidine derivatives in developing new synthetic methodologies (Suraj & Swamy, 2022).
Three-Component Reactions : Azetidines are involved in novel stereospecific three-component reactions that produce bioactive compounds, suggesting that derivatives of this compound could be used to synthesize pharmacologically relevant molecules (Stephens et al., 2013).
Safety and Hazards
Direcciones Futuras
Azetidines have been the focus of recent advances in chemistry, with new synthesis methods, reactivity studies, and applications being reported . Future research may continue to explore the synthesis and reactivity of azetidines, as well as their potential applications in drug discovery, polymerization, and as chiral templates .
Propiedades
IUPAC Name |
4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)13-5-3-12(7-16)4-6-13/h3-6,11,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNVCAKBCAMWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)
![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)
![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)




![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)
